Boc-O-Benzyl-L-Threonine serves as a protected amino acid building block in solid-phase peptide synthesis (SPPS) []. SPPS is a widely used technique for creating peptides and small proteins in the laboratory. Boc-O-Benzyl-L-Threonine incorporates the following functionalities crucial for SPPS:
These protective groups allow for the controlled and stepwise assembly of the peptide chain, ultimately leading to the desired peptide product with high purity and defined sequence.
Boc-O-Benzyl-L-Threonine can be used to synthesize specific peptide segments containing the threonine residue. These peptide segments can then be employed in various research applications, including:
Boc-O-benzyl-L-threonine (also known as N-Boc-O-benzyl-L-threonine) is a derivative of the naturally occurring amino acid L-threonine. It is a synthetic molecule commonly used in peptide synthesis []. The "Boc" and "benzyl" groups are protecting groups that temporarily mask the reactivity of the amino and hydroxyl functional groups of threonine, respectively. This allows for selective modification and incorporation of threonine into peptides while controlling the reaction at desired sites.
Boc-O-benzyl-L-threonine possesses a complex structure with several key features:
Boc-O-benzyl-L-threonine is a key building block in peptide synthesis. Here's an overview of relevant reactions:
Boc-Thr(Bzl)-OH + H-X-AA-COOH -> Boc-Thr(Bzl)-X-AA-COOH + H2O (deprotection)Boc-Thr(Bzl)-X-AA-COOH + HCl -> H-Thr(Bzl)-X-AA-COOH + Boc-Cl (Boc group removal)H-Thr(Bzl)-X-AA-COOH + H-Y-YY-COOH -> H-Thr(Bzl)-X-AA-YY-Y-COOH + H2O (peptide bond formation)
Boc-O-benzyl-L-threonine itself does not have a specific biological function. It serves as a protected form of threonine used for building peptides with desired properties.
While specific data on Boc-O-benzyl-L-threonine is limited, some general safety considerations for handling amino acid derivatives apply: